molecular formula C10H11NO2 B1351575 2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 90921-75-8

2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B1351575
CAS No.: 90921-75-8
M. Wt: 177.2 g/mol
InChI Key: YQXGFJCQBYVUCA-UHFFFAOYSA-N
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Description

2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic organic compound featuring a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involve large-scale adaptations of the aforementioned synthetic routes, optimizing reaction conditions for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, converting the oxazine ring into more reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products

Scientific Research Applications

Chemistry

In chemistry, 2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to understand its efficacy and safety in clinical settings.

Industry

Industrially, the compound is used in the synthesis of advanced materials, including polymers and resins. Its stability and reactivity make it suitable for creating high-performance materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 2-Phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 2-Propyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Uniqueness

Compared to similar compounds, 2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with biological targets, making it a distinct entity in its class.

Biological Activity

2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H11NO2
  • CAS Number : 90921-75-8
  • Molecular Weight : 177.20 g/mol

Synthesis

The synthesis of this compound has been achieved through various methods, including:

  • Copper-Catalyzed One-Pot Synthesis : This efficient method allows for the assembly of the compound from readily available starting materials, minimizing environmental impact and simplifying purification processes .
  • Microwave-Assisted Reactions : Utilizing microwave technology has shown to enhance yields and reduce reaction times compared to traditional methods .

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties:

  • A study found that certain derivatives selectively inhibit the growth of hypoxic cancer cells while sparing normoxic cells, demonstrating an IC50 value as low as 10 μM against HepG2 cells .
  • These compounds were shown to downregulate hypoxia-inducible factors (HIF-1α, P21, and VEGF), which are crucial in tumor progression and survival under low oxygen conditions .

CDK9 Inhibition

Recent findings have identified some derivatives as potent inhibitors of cyclin-dependent kinase 9 (CDK9), a target in cancer therapy:

  • Compound 32k demonstrated selective inhibition of CDK9, leading to a decrease in phosphorylated RNA polymerase II and subsequent apoptosis in hematological malignancy models .
  • The compound exhibited favorable pharmacokinetic properties for intravenous administration and showed significant antitumor efficacy in xenograft models .

Protease Inhibition

Another aspect of the biological activity of benzoxazinones includes their role as protease inhibitors:

  • Certain derivatives have been reported to inhibit serine proteases involved in various diseases, including cancer and neurodegenerative disorders. This highlights their potential as therapeutic agents against these conditions .

Case Studies

StudyCompoundActivityIC50 (μM)Notes
10Antitumor (hypoxic cells)10 ± 3.7Selective for hypoxic conditions
32kCDK9 Inhibition-Effective in hematological malignancies
VariousProtease Inhibition-Targeted human leukocyte elastase

Properties

IUPAC Name

2-ethyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-8-10(12)11-7-5-3-4-6-9(7)13-8/h3-6,8H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXGFJCQBYVUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390069
Record name 2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90921-75-8
Record name 2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromobutanoic acid (11 mmol, 2145 mg) in DMF (10 ml) was added EDC (12 mmol, 2.3 g) and HOBt (5 mmol, 675 mg) followed by the addition of 2-aminophenol (10 mmol, 1091 mg). The reaction mixture was stirred at room temperature for 2 h, diluted with water and extracted with ethyl acetate. The organic phase was washed with water, brine, dried over Na2SO4 and concentrated under reduced pressure. To the crude product in DMF (5 ml) was added K2CO3 (1.6 g) and the reaction mixture was stirred at room temperature overnight. The reaction mixture was diluted with water and extracted with EtOAc. The organic layer was washed with 1N HCl, Sat. NaHCO3, dried over Na2SO4 and evaporated to dryness. Purification by column chromatography gave the desired product as a white solid. LC/MS (10% to 99%): M/Z (M+H)+ (obs)=178; tR=2.36.
Quantity
2145 mg
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
675 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1091 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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